2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide chemical properties
2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide chemical properties
An In-Depth Technical Guide to 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide
Section 1: Abstract and Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide. This molecule is a trifluoromethyl-substituted aromatic sulfonamide, a class of compounds of significant interest in the fields of medicinal chemistry and drug discovery. The presence of three key functional moieties—a phenolic hydroxyl group, a sulfonamide group, and a trifluoromethyl group—imparts a unique combination of physicochemical and biological properties.
The sulfonamide scaffold is a cornerstone in the development of numerous therapeutic agents, renowned for its diverse biological activities.[1] Concurrently, the trifluoromethyl group is a critical substituent in modern drug design, often introduced to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[2] This guide will synthesize available technical data to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's characteristics.
Section 2: Core Chemical and Physical Properties
2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide is identified by the CAS Number 1243458-22-1.[3] Its fundamental properties are derived from its unique molecular structure, which dictates its behavior in chemical and biological systems.
Molecular Structure and Identifiers
The structure consists of a benzene ring substituted with a hydroxyl group, a sulfonamide group, and a trifluoromethyl group at positions 2, 1, and 6, respectively.
Caption: 2D Structure of 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide.
Tabulated Physicochemical Data
The following table summarizes the key computed and experimental properties of the compound.
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-6-(trifluoromethyl)benzenesulfonamide | PubChem[3] |
| CAS Number | 1243458-22-1 | PubChem[3] |
| Molecular Formula | C₇H₆F₃NO₃S | PubChem[3] |
| Molecular Weight | 241.19 g/mol | PubChem[3] |
| Exact Mass | 241.00204871 Da | PubChem[3] |
| XLogP3-AA (Lipophilicity) | 1.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Appearance | White to slightly pale solid (inferred) | Analogous Compounds[4][5] |
| Melting Point | Data not available (analogs melt at 180-190 °C) | N/A (Analogs:[5][6]) |
| Solubility | Data not available | N/A |
Section 3: Synthesis and Reactivity
Proposed Synthetic Pathway
The synthesis of sulfonamides is a well-established process in organic chemistry, typically involving the reaction of a sulfonyl chloride with an amine.[7][8] For 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide, the most direct pathway involves the ammonolysis of its corresponding sulfonyl chloride precursor.
The proposed workflow is as follows:
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Starting Material: 2-Hydroxy-6-(trifluoromethyl)benzene-1-sulfonyl chloride (CAS 1261752-22-0).[9]
-
Reagent: A solution of ammonia (e.g., aqueous or in an organic solvent like THF).
-
Reaction: The sulfonyl chloride is treated with an excess of ammonia. The nucleophilic nitrogen of ammonia attacks the electrophilic sulfur atom, displacing the chloride ion.
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Workup and Isolation: The reaction mixture is typically subjected to an aqueous workup to remove excess ammonia and ammonium salts, followed by extraction and purification to yield the final sulfonamide product.
Caption: Proposed synthesis of the target compound via ammonolysis.
Chemical Reactivity Insights
The reactivity of the molecule is governed by its three primary functional groups:
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Phenolic Hydroxyl (-OH): This group is acidic and can be deprotonated by a base. It is also a key site for hydrogen bonding and potential O-alkylation or O-acylation reactions.
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Sulfonamide (-SO₂NH₂): The N-H protons are weakly acidic and can be deprotonated under strong basic conditions. The sulfonamide moiety is generally stable but can be a directing group in further aromatic substitutions.
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Trifluoromethyl (-CF₃): This group is strongly electron-withdrawing and chemically robust.[2] It deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the adjacent phenolic proton. Its high metabolic stability is a key feature for drug design applications.[2]
Section 4: Spectroscopic Characterization (Anticipated)
While specific spectral data for this compound is not publicly available, its structure allows for the prediction of key spectroscopic features. These predictions serve as a benchmark for researchers performing characterization.
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¹H NMR:
-
Aromatic Protons: Three signals are expected in the aromatic region (~7.0-8.0 ppm), exhibiting coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
-
Sulfonamide Protons (-NH₂): A broad singlet, typically in the range of 7.0-7.5 ppm, which may exchange with D₂O.[10]
-
Phenolic Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Six distinct signals are expected for the aromatic carbons.
-
The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.[11]
-
-
¹⁹F NMR:
-
A single, sharp singlet is anticipated for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would likely be in the range of -60 to -65 ppm relative to a standard like CFCl₃.[12]
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹.
-
N-H Stretch: Two distinct bands for the symmetric and asymmetric stretches of the primary sulfonamide, typically around 3250-3350 cm⁻¹.
-
S=O Stretch: Strong, characteristic absorptions for the asymmetric and symmetric stretches of the sulfonyl group, found near 1350 cm⁻¹ and 1160 cm⁻¹, respectively.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion [M]⁺ or pseudomolecular ions [M+H]⁺ or [M-H]⁻ corresponding to its exact mass of 241.0020 Da.[3]
-
Section 5: Applications in Research and Drug Development
The structural motifs within 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide make it a compound of high interest for pharmaceutical and agrochemical research.
Role as a Medicinal Chemistry Building Block
This compound serves as a versatile scaffold for synthesizing more complex molecules. The trifluoromethyl group is particularly valued for its ability to enhance drug efficacy.
Caption: Key contributions of the CF₃ group in drug discovery.
Potential Therapeutic Applications
Derivatives of 2-(trifluoromethyl)benzenesulfonamide have been investigated as inhibitors of the URAT1 transporter, which is implicated in the regulation of uric acid levels.[13] This suggests that 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide could be a valuable starting point or intermediate for developing novel therapeutics for conditions such as hyperuricemia and gout.[13] Furthermore, related sulfonamides are used in the development of anti-inflammatory and anti-cancer agents, highlighting the broad potential of this chemical class.[5][14]
Section 6: Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following information is based on data for closely related compounds.
-
Hazard Identification:
-
Precautionary Measures:
-
First Aid:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[15]
-
Skin Contact: Take off all contaminated clothing and rinse skin with water.[15]
-
Ingestion: Rinse mouth and drink plenty of water. Seek medical attention if symptoms occur.[6][16]
-
-
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed in a dry environment.
-
Section 7: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72225659, 2-Hydroxy-6-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link].
-
Sigma-Aldrich. (n.d.). Safety Data Sheet. Retrieved from a search for a related product safety data sheet. [Link not directly available, but information sourced from snippet].
-
Supporting Information for a research article. (n.d.). Retrieved from a search providing NMR data for related trifluoromethyl compounds. [Link not directly available, but information sourced from snippet].
-
CPAchem. (2023). Safety data sheet. Retrieved from a search for a related product safety data sheet. [Link not directly available, but information sourced from snippet].
-
CAS. (n.d.). CAS Common Chemistry - 2-(Trifluoromethoxy)benzenesulfonamide. Retrieved from [Link].
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2778018, 2-(Trifluoromethyl)benzenesulfonamide. Retrieved from [Link].
-
Google Patents. (n.d.). CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative. Retrieved from .
-
ResearchGate. (n.d.). ¹H NMR spectra of compounds 2-6 with the aromatic and aliphatic regions... Retrieved from [Link].
-
Google Patents. (n.d.). DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide. Retrieved from .
-
ResearchGate. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery... Retrieved from [Link].
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry... Retrieved from [Link].
-
Sarcouncil Journal of Biomedical Sciences. (2026). Synthesis and Structural Determination of Several Sulfonamides... Retrieved from [Link].
-
Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link].
-
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃. Retrieved from [Link].
-
IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Retrieved from [Link].
-
Organic Chemistry Portal. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Retrieved from [Link].
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